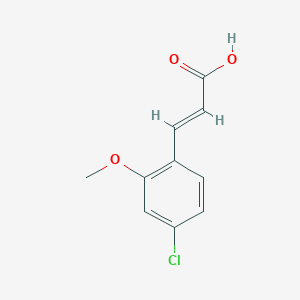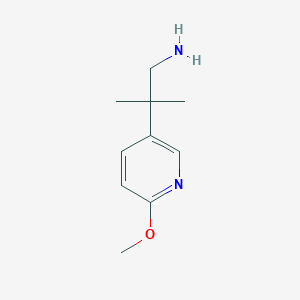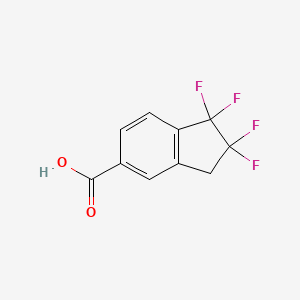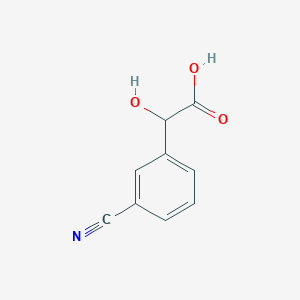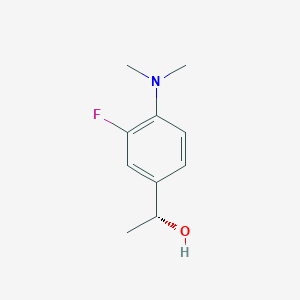
(R)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is a chiral compound with a complex structure that includes a dimethylamino group, a fluorine atom, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol typically involves several steps, starting from readily available precursors. One common method involves the selective hydrogenolysis of tris(2-hydroxyethyl)amine using a palladium catalyst to produce 2-(dimethylamino)ethanol . This intermediate can then be further functionalized to introduce the fluorine atom and the chiral center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the dimethylamino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. Its chiral nature also makes it useful for investigating enantioselective processes.
Medicine
In medicine, ®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol has potential applications as a pharmaceutical intermediate. Its structure can be modified to produce compounds with therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which ®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-(Dimethylamino)-3-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
®-1-(4-(Dimethylamino)-3-bromophenyl)ethan-1-ol: Similar structure but with a bromine atom instead of fluorine.
®-1-(4-(Dimethylamino)-3-iodophenyl)ethan-1-ol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol imparts unique properties such as increased metabolic stability and altered electronic effects compared to its halogenated analogs. These differences can result in distinct biological activities and applications.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(1R)-1-[4-(dimethylamino)-3-fluorophenyl]ethanol |
InChI |
InChI=1S/C10H14FNO/c1-7(13)8-4-5-10(12(2)3)9(11)6-8/h4-7,13H,1-3H3/t7-/m1/s1 |
InChI Key |
PSLIVMZHOVUYSD-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)N(C)C)F)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N(C)C)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


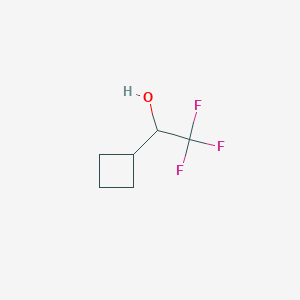
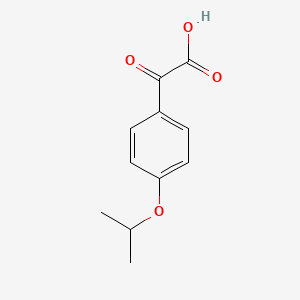
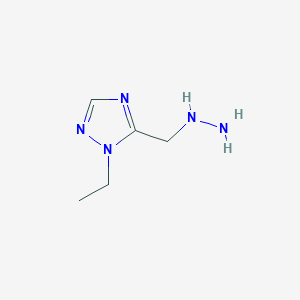
![4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B13599889.png)
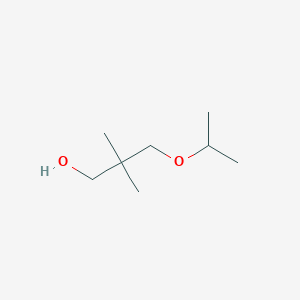
![Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone](/img/structure/B13599896.png)
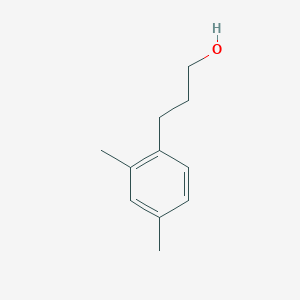
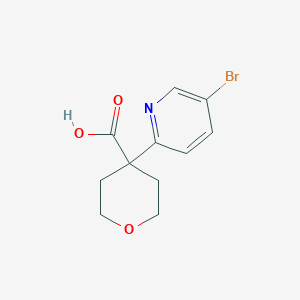
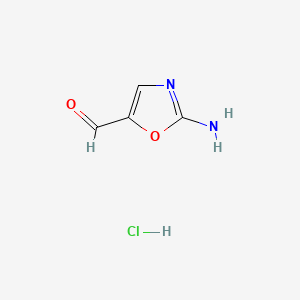
![2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile](/img/structure/B13599922.png)
